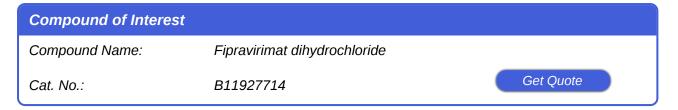


# Fipravirimat Dihydrochloride: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals

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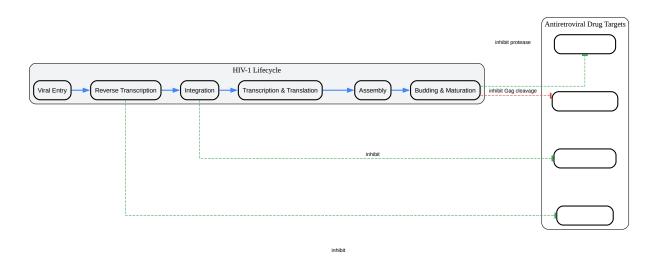
An objective guide for researchers and drug development professionals on the cross-resistance profile of the investigational HIV-1 maturation inhibitor, **Fipravirimat dihydrochloride**.

Fipravirimat (GSK3640254) is an investigational antiretroviral drug belonging to the class of maturation inhibitors.[1] This guide provides a comparative overview of its cross-resistance profile with other established classes of antiretroviral agents. Due to the discontinuation of Fipravirimat's development in 2023, comprehensive clinical data on cross-resistance is limited. [1] However, based on its unique mechanism of action and available preclinical information, a theoretical and emergent profile can be delineated.

# Mechanism of Action: A Novel Target in HIV-1 Maturation

Fipravirimat, like other maturation inhibitors, targets the final step in the processing of the HIV-1 Gag polyprotein.[2] Specifically, it inhibits the cleavage of the capsid precursor (p25) into the mature capsid protein (p24), a crucial step for the formation of infectious viral particles.[2][3] This mechanism is distinct from all other approved classes of antiretrovirals, which target reverse transcriptase, protease, integrase, or viral entry.





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Caption: Mechanism of action of Fipravirimat compared to other antiretroviral classes.

# **Cross-Resistance Profile**

The unique mechanism of action of maturation inhibitors suggests a lack of cross-resistance with other antiretroviral classes.[2] Resistance to Fipravirimat is expected to be mediated by mutations in the Gag polyprotein, specifically around the cleavage site, rather than in the enzymes targeted by other drugs.



# **Quantitative Data on Cross-Resistance**

Comprehensive quantitative data from head-to-head clinical studies comparing Fipravirimat with a wide panel of antiretrovirals is not publicly available. However, the primary resistance mutation associated with maturation inhibitors is A364V in the Gag protein.[4][5] Another second-generation maturation inhibitor, GSK3532795, showed that the V362I substitution, in conjunction with secondary mutations, can also reduce susceptibility.[3]

Table 1: Expected Cross-Resistance Profile of Fipravirimat



Antiretroviral Class	Key Resistance Mutations	Expected Cross- Resistance with Fipravirimat	Rationale
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)	M184V, K65R, Thymidine Analog Mutations (TAMs)	None	Different target (Reverse Transcriptase vs. Gag) and different resistance mutations.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)	K103N, Y181C, G190A	None	Different target (Reverse Transcriptase vs. Gag) and different resistance mutations. [6][7]
Protease Inhibitors (PIs)	V82A/F/T/S, L90M, I50L	None	While both affect viral maturation, PIs target the protease enzyme, whereas Fipravirimat targets the Gag substrate.[2] Viruses resistant to GSK3532795 remained sensitive to the PI nelfinavir.[3]
Integrase Strand Transfer Inhibitors (INSTIs)	N155H, Q148H/K/R, G140S	None	Different target (Integrase vs. Gag) and different resistance mutations.
Entry Inhibitors (e.g., Maraviroc, Fostemsavir, Ibalizumab)	V3 loop changes (Maraviroc), gp120 mutations (Fostemsavir), gp120 mutations (Ibalizumab)	None	Target different stages of the viral lifecycle (entry vs. maturation). No cross-resistance has been reported between entry inhibitors and other



			antiretroviral classes. [8]
Other Maturation Inhibitors (e.g., Bevirimat, GSK3532795)	A364V, V362I	Potential	Shared mechanism of action and target site within the Gag polyprotein suggest a high likelihood of cross-resistance.

# Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance typically involves in vitro phenotypic and genotypic assays.

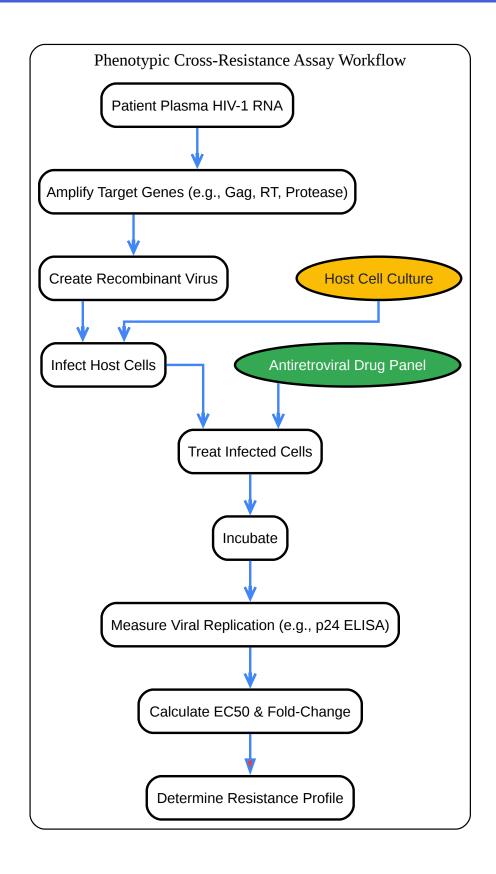
# **Phenotypic Assays**

Phenotypic assays measure the ability of a virus to replicate in the presence of a drug. This is often expressed as the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50).

#### Key Steps:

- Virus Preparation: Recombinant viruses are generated containing the reverse transcriptase, protease, and/or Gag genes from patient-derived plasma HIV-1 RNA.
- Cell Culture: Susceptible host cells (e.g., MT-2, TZM-bl) are cultured.
- Infection and Drug Treatment: Cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drugs being tested.
- Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production or luciferase activity.[9]
- Data Analysis: The EC50 is calculated, and the fold-change in EC50 for the test virus is determined relative to a wild-type reference virus. A significant increase in the fold-change indicates resistance.





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